Octadecatetraenoic acid

Description

Properties

CAS No. |

25448-06-0 |

|---|---|

Molecular Formula |

C18H28O2 |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

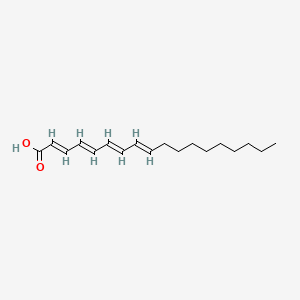

(2E,4E,6E,8E)-octadeca-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h10-17H,2-9H2,1H3,(H,19,20)/b11-10+,13-12+,15-14+,17-16+ |

InChI Key |

LGHXTTIAZFVCCU-SSVNFBSYSA-N |

SMILES |

CCCCCCCCCC=CC=CC=CC=CC(=O)O |

Isomeric SMILES |

CCCCCCCCC/C=C/C=C/C=C/C=C/C(=O)O |

Canonical SMILES |

CCCCCCCCCC=CC=CC=CC=CC(=O)O |

Synonyms |

cis-parinaric acid octadecatetraenoic acid paranaric acid parinaric acid parinaric acid, (all-E)-isomer parinaric acid, (Z,Z,E,E)-isome |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Octadecatetraenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecatetraenoic acid is a polyunsaturated fatty acid (PUFA) with an 18-carbon backbone containing four double bonds, represented by the chemical formula C18H28O2.[1] The term encompasses a variety of structural and configurational isomers that differ in the location and geometry (cis/Z or trans/E) of their double bonds. This structural diversity leads to a wide range of chemical properties and biological functions.[1] Certain isomers, such as Stearidonic acid, are essential fatty acids with metabolic significance, while others, like Parinaric acid, serve as powerful tools in biochemical research due to their unique fluorescent properties.[2][3] This guide provides a detailed examination of the core structures, physicochemical properties, and biological relevance of key octadecatetraenoic acid isomers.

Core Structure and Key Isomers

The fundamental structure of octadecatetraenoic acid consists of an 18-carbon aliphatic chain terminating in a carboxylic acid group. The defining feature is the presence of four carbon-carbon double bonds. The specific placement and configuration of these bonds define the individual isomers.

-

Stearidonic Acid (SDA): An omega-3 fatty acid, SDA is formally named (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoic acid.[3][4] The "all-cis" configuration of its methylene-interrupted double bonds is crucial for its role as a metabolic intermediate in the synthesis of longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA).[5] It is found naturally in certain fish oils and the seed oils of plants such as blackcurrant and Echium plantagineum.[3][4]

-

α-Parinaric Acid: A conjugated fatty acid, α-Parinaric acid is (9Z,11E,13E,15Z)-octadeca-9,11,13,15-tetraenoic acid.[1][6] Its system of four conjugated double bonds (alternating single and double bonds) is responsible for its intrinsic fluorescent properties.[2] This characteristic makes it a valuable molecular probe for studying lipid-protein interactions, membrane dynamics, and lipid peroxidation.[6][7] It was first discovered in the seeds of the makita tree (Parinari laurina).[1][2]

-

β-Parinaric Acid: This isomer is the all-trans configuration, formally (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoic acid.[8] Like its alpha counterpart, it is a conjugated fatty acid.

-

Coniferonic Acid: Identified in Larix decidua, this isomer is (5Z,9Z,12Z,15Z)-octadecatetraenoic acid.[1]

Physicochemical Properties

The structural differences among isomers of octadecatetraenoic acid give rise to distinct physical and chemical properties. A summary of key quantitative data for prominent isomers is presented below.

| Property | Stearidonic Acid (SDA) | α-Parinaric Acid | β-Parinaric Acid | 6,9,12,15-Octadecatetraenoic acid |

| IUPAC Name | (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoic acid[4] | (9Z,11E,13E,15Z)-octadeca-9,11,13,15-tetraenoic acid[6] | (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoic acid[8] | octadeca-6,9,12,15-tetraenoic acid[9] |

| Common Name(s) | Stearidonic acid, Moroctic acid[3] | cis-Parinaric acid[7] | trans-Parinaric acid[8] | - |

| CAS Number | 20290-75-9[4] | 593-38-4[6] | 18841-21-9[8] | 2091-28-3[9] |

| Molecular Formula | C18H28O2[4] | C18H28O2[6] | C18H28O2[8] | C18H28O2[9] |

| Molecular Weight | 276.41 g/mol [10] | 276.4 g/mol [6] | 276.4 g/mol [8] | 276.4 g/mol [9] |

| Exact Mass | 276.20893 Da[4] | 276.208930132 Da[2] | 276.208930132 Da[8] | 276.208930132 Da[9] |

| Melting Point | Decomposes at 200 °C[3] | Not available | Not available | Not available |

| XLogP3 (Computed) | 5.2[9] | 5.9 | 5.9[8] | 5.2[9] |

Biological Significance and Signaling Pathways

Octadecatetraenoic acids are involved in critical biological pathways, acting as precursors for signaling molecules and modulators of cellular function.

Stearidonic Acid in Omega-3 Fatty Acid Biosynthesis

Stearidonic acid is a key intermediate in the endogenous conversion of α-linolenic acid (ALA), a common plant-based omega-3 fatty acid, to the more potent long-chain PUFAs, EPA and docosahexaenoic acid (DHA).[5] This conversion is initiated by the enzyme delta-6-desaturase (D6D), which introduces a double bond into ALA to form SDA.[3] The efficiency of this step is a rate-limiting factor in the overall pathway. Increasing the dietary intake of SDA can bypass this bottleneck, leading to a more efficient increase in EPA levels in cell membranes.[5]

Experimental Protocols

Chemical Synthesis

The synthesis of specific octadecatetraenoic acid isomers is crucial for producing standards for research and clinical investigation.

-

Synthesis of α-Parinaric Acid from α-Linolenic Acid: A common strategy involves the transformation of the methylene-interrupted cis-double bonds found in naturally occurring PUFAs into a conjugated system. One reported method uses α-linolenic acid as the starting material to produce α-parinaric acid in high yield.[2] More recent and efficient methods employ a modular design approach using iterative cross-coupling reactions.[2]

Isolation from Natural Sources

Many octadecatetraenoic acids are isolated from biological materials.

-

General Protocol for Isolation from Oils (e.g., Fish or Seed Oil):

-

Saponification: The oil is first saponified by refluxing with an alcoholic solution of a strong base (e.g., KOH) to hydrolyze the triacylglycerols into free fatty acids (FFAs) and glycerol.

-

Extraction: The non-saponifiable matter is removed by extraction with a nonpolar solvent like hexane (B92381) or diethyl ether. The aqueous layer is then acidified (e.g., with HCl) to protonate the fatty acid salts, converting them back into FFAs.

-

FFA Extraction: The FFAs are extracted from the acidified aqueous solution using a nonpolar solvent.

-

Purification/Fractionation: The crude FFA mixture is then subjected to chromatographic techniques to isolate the desired octadecatetraenoic acid isomer. High-speed counter-current chromatography (HSCCC) and reversed-phase high-performance liquid chromatography (RP-HPLC) are powerful methods for this purpose.[11] Fractions are collected and monitored for purity.

-

Analysis and Characterization

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for fatty acid analysis. FFAs are first derivatized to form more volatile fatty acid methyl esters (FAMEs). The FAMEs are then separated by GC based on their boiling points and chain lengths, and the mass spectrometer provides fragmentation patterns that confirm their identity and structure.[11]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is also used for the analysis of fatty acids, often without the need for derivatization, which preserves the original structure. It is particularly useful for separating complex mixtures of isomers.[9]

Conclusion

Octadecatetraenoic acids represent a structurally diverse class of 18-carbon polyunsaturated fatty acids. The specific arrangement and configuration of their four double bonds dictate their physicochemical properties and biological roles. Isomers range from essential metabolic precursors like Stearidonic acid in the omega-3 pathway to unique conjugated molecules like Parinaric acid, which serve as invaluable fluorescent probes in membrane research. A thorough understanding of their structure, properties, and the experimental methods used to study them is essential for researchers in lipidomics, nutrition, and drug development.

References

- 1. Octadecatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. α-Parinaric acid - Wikipedia [en.wikipedia.org]

- 3. Stearidonic acid - Wikipedia [en.wikipedia.org]

- 4. Stearidonic Acid | C18H28O2 | CID 5312508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Buy cis-Parinaric acid | 593-38-4 [smolecule.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. beta-Parinaric acid | C18H28O2 | CID 5282838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6,9,12,15-Octadecatetraenoic acid | C18H28O2 | CID 163841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 20290-75-9 CAS MSDS (STEARIDONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources of Octadecatetraenoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecatetraenoic acid (18:4) is a polyunsaturated fatty acid (PUFA) with an 18-carbon backbone and four double bonds. The specific location and cis/trans configuration of these double bonds give rise to a variety of isomers, each with distinct chemical properties and biological activities. These molecules are gaining significant attention in research and drug development due to their roles as metabolic precursors to potent signaling molecules and their inherent bioactivities. This technical guide provides a comprehensive overview of the primary natural sources of key octadecatetraenoic acid isomers, detailed experimental protocols for their analysis, and an exploration of their relevant metabolic and signaling pathways.

Key Isomers and Their Natural Sources

The distribution and concentration of octadecatetraenoic acid isomers vary significantly across the plant and marine kingdoms. The most well-characterized isomers include Stearidonic acid (SDA) and α-Parinaric acid.

-

Stearidonic Acid (SDA) : An omega-3 fatty acid that serves as a direct precursor to eicosapentaenoic acid (EPA).

-

α-Parinaric Acid : A conjugated fatty acid with unique fluorescent properties, making it a valuable tool in biophysical research.[1] It has also demonstrated cytotoxic effects on various cancer cell lines.[1]

Below is a summary of the primary natural sources and reported concentrations of these isomers.

Quantitative Data on Natural Sources

| Isomer Name | IUPAC Name | Structure (n-notation) | Natural Source | Concentration (% of Total Fatty Acids) | References |

| Stearidonic Acid (SDA) | all-cis-6,9,12,15-Octadecatetraenoic acid | 18:4 (n-3) | Echium plantagineum (Echium) seed oil | 12.5 - 16% | [2] |

| Buglossoides arvensis (Ahiflower) seed oil | 10 - 20% | [3] | |||

| Brown Seaweeds (Phaeophyceae) | Variable, present in high concentrations | [4] | |||

| α-Parinaric Acid | cis-9,trans-11,trans-13,cis-15-Octadecatetraenoic acid | 18:4 (conjugated) | Impatiens balsamina seed oil | ~29% | [5] |

| Impatiens edgeworthii seed oil | ~48% | [6] | |||

| Impatiens oppositifolia seed oil | > 50% | [5][7] | |||

| Makita Tree (Atuna racemosa) seeds | Major constituent | [5] |

Experimental Protocols

The accurate identification and quantification of octadecatetraenoic acid isomers require robust analytical methodologies. Key steps involve lipid extraction, derivatization, separation, and detection.

Total Lipid Extraction (Folch Method)

This protocol is a standard method for extracting total lipids from biological samples such as seeds, algal biomass, or tissues.

-

Homogenization : Homogenize the sample in a chloroform (B151607):methanol (B129727) (2:1, v/v) solution.

-

Phase Separation : Add water or a 0.9% NaCl solution to the homogenate to induce phase separation. The total volume of the solvent system should be adjusted to a final ratio of chloroform:methanol:water of approximately 8:4:3.

-

Lipid Collection : After centrifugation to clarify the layers, the lower chloroform phase containing the total lipids is carefully collected.

-

Drying : The solvent is evaporated under a stream of nitrogen, and the lipid extract is stored at -80°C until further analysis.[8]

Fatty Acid Derivatization for GC Analysis

For analysis by Gas Chromatography (GC), non-volatile fatty acids must be converted into volatile Fatty Acid Methyl Esters (FAMEs).

-

Saponification (Optional but recommended for total fatty acids) : The extracted lipid sample is heated with 1N KOH in methanol to hydrolyze ester linkages, releasing free fatty acids.[9]

-

Acid-Catalyzed Methylation : Add a reagent such as 5% HCl or 1% sulfuric acid in methanol to the sample and heat. This method is recommended for polyunsaturated fatty acids like 18:5n-3 to prevent isomerization that can occur with base-catalyzed methods.[10]

-

Extraction of FAMEs : After cooling, add water and a non-polar solvent like hexane (B92381) or iso-octane. Vortex and centrifuge to separate the phases.

-

Collection : The upper non-polar layer containing the FAMEs is collected for analysis.[9]

Isomer Separation and Quantification

GC-MS is the gold standard for fatty acid profiling, offering high sensitivity and structural confirmation.[11]

-

Column : A polar capillary column (e.g., biscyanopropyl polysiloxane or SUPELCOWAX 10) is required for the separation of FAMEs based on chain length, degree of unsaturation, and double bond position.[8][10]

-

Injector : Use a splitless injection mode at a temperature of ~220-250°C.[8]

-

Oven Temperature Program : A typical program starts at a low temperature (~70°C), ramps up to an intermediate temperature at a moderate rate (e.g., 11°C/min to 170°C), followed by a slower ramp (e.g., 0.8°C/min) to separate closely eluting isomers, and finally a rapid ramp to a higher temperature (~220°C) to elute all compounds.[8]

-

Carrier Gas : Helium is commonly used.[8]

-

Detection : A mass spectrometer operating in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[8] Deuterated internal standards are added at the beginning of the extraction process for accurate quantification.[9]

Ag+-HPLC is a powerful technique for separating fatty acid isomers based on the number, position, and geometry of their double bonds.[12][13] It is particularly effective for resolving complex mixtures of cis and trans isomers.[13]

-

Column : A silica-based cation exchange column (e.g., ChromSpher 5 Lipids) loaded with silver ions.[13][14]

-

Mobile Phase : An isocratic or gradient system of a non-polar solvent like hexane with a small amount of a polar modifier such as acetonitrile (B52724).[12][15] The separation is based on the formation of weak, reversible charge-transfer complexes between the silver ions on the stationary phase and the π-electrons of the double bonds in the fatty acids.[14]

-

Temperature Control : Column temperature can be controlled to optimize separation; for hexane-based solvents, lower temperatures often lead to faster elution of unsaturated fatty acids.[12][15]

-

Detection : An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer with an Atmospheric Pressure Chemical Ionization (APCI-MS) source is typically used, as fatty acids lack a strong UV chromophore.[13][16]

Experimental Workflow Diagram

Signaling and Metabolic Pathways

For drug development professionals, understanding the metabolic fate and biological activity of these isomers is paramount. Stearidonic acid is particularly noteworthy for its efficient conversion to EPA, a precursor for anti-inflammatory eicosanoids.

Metabolic Conversion of Stearidonic Acid (SDA) to Eicosapentaenoic Acid (EPA)

The endogenous synthesis of long-chain omega-3 PUFAs like EPA and docosahexaenoic acid (DHA) from the essential fatty acid α-linolenic acid (ALA) is a slow process in humans, limited by the activity of the delta-6-desaturase (FADS2) enzyme.[3] Dietary SDA bypasses this rate-limiting step, leading to a more efficient increase in tissue EPA levels compared to ALA.[3][17] This increased EPA can then be converted into series-3 prostaglandins (B1171923) and series-5 leukotrienes, which are typically less inflammatory than their arachidonic acid-derived counterparts.

Biological Activities of α-Parinaric Acid

α-Parinaric acid is a naturally fluorescent fatty acid that can be incorporated into cell membranes, making it a valuable molecular probe for studying lipid-protein interactions and membrane dynamics.[1][18] Beyond its utility as a research tool, it has shown potent biological activity. Studies have demonstrated that α-parinaric acid is cytotoxic to human leukemia cells and malignant gliomas in culture, sensitizing these cancer cells to lipid peroxidation and subsequent cell damage.[1]

Conclusion

Octadecatetraenoic acid isomers represent a fascinating class of bioactive lipids with significant potential in nutrition and pharmacology. Stearidonic acid, found in plant sources like Echium and Ahiflower oil, offers an efficient plant-based route to increase bodily EPA status.[17] Conjugated isomers like α-parinaric acid, abundant in Impatiens species, possess unique cytotoxic and biophysical properties worthy of further investigation for therapeutic and diagnostic applications.[1][5] The analytical protocols outlined in this guide, particularly the combination of Ag+-HPLC for isomer separation and GC-MS for detailed profiling, provide a robust framework for researchers to accurately explore the presence and function of these molecules in various biological systems.

References

- 1. α-Parinaric acid - Wikipedia [en.wikipedia.org]

- 2. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]

- 3. Stearidonic acid improves eicosapentaenoic acid status: studies in humans and cultured hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Two unusual conjugated fatty acids, parinaric acid and α-eleostearic acid, are present in several Impatiens species, but not in congener Hydrocera triflora - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereochemistry of alpha-parinaric acid fromImpatiens edgeworthii seed oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lipidmaps.org [lipidmaps.org]

- 10. Isomerization of octadecapentaenoic acid (18:5n-3) in algal lipid samples under derivatization for GC and GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Silver Ion High-Performance Liquid Chromatography—Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of triacylglycerol and fatty acid isomers by low-temperature silver-ion high performance liquid chromatography with acetonitrile in hexane as solvent: Limitations of the methodology [agris.fao.org]

- 16. aocs.org [aocs.org]

- 17. Stearidonic acid as a supplemental source of ω-3 polyunsaturated fatty acids to enhance status for improved human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Incorporation of cis-parinaric acid, a fluorescent fatty acid, into synaptosomal phospholipids by an acyl-CoA acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Octadecatetraenoic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecatetraenoic acid (18:4, cis-Δ6,9,12,15), commonly known as stearidonic acid (SDA), is an omega-3 polyunsaturated fatty acid (PUFA) of significant interest in the fields of nutrition and pharmacology. As an intermediate in the metabolic pathway that converts α-linolenic acid (ALA) to eicosapentaenoic acid (EPA), SDA offers a more efficient route to the production of long-chain omega-3 fatty acids in humans. This technical guide provides an in-depth overview of the biosynthetic pathway of octadecatetraenoic acid in plants, focusing on the key enzymatic steps, quantitative data, and experimental methodologies relevant to its study and production.

The Core Biosynthetic Pathway

The synthesis of octadecatetraenoic acid in plants is primarily a two-step process originating from linoleic acid (LA, 18:2), a common fatty acid in plant lipids. The pathway involves the sequential desaturation of C18 fatty acids by specific fatty acid desaturase (FAD) enzymes.

-

Synthesis of α-Linolenic Acid (ALA): The precursor for SDA is α-linolenic acid (ALA, 18:3). ALA is synthesized from linoleic acid by the action of an ω-3 fatty acid desaturase, often designated as FAD3.[1][2] This enzyme introduces a double bond at the n-3 position of linoleic acid. In plants, this conversion can occur in both the plastids and the endoplasmic reticulum, involving different isoforms of the desaturase enzyme (e.g., FAD7 and FAD8 in plastids).[1]

-

Conversion of ALA to Stearidonic Acid (SDA): The key and often rate-limiting step in SDA biosynthesis is the desaturation of ALA at the Δ6 position. This reaction is catalyzed by a Δ6-desaturase enzyme, which introduces a double bond between the 6th and 7th carbon atoms from the carboxyl end of the fatty acid.[3] While this enzyme is naturally present in a few plant families, such as Boraginaceae (e.g., Echium plantagineum) and Grossulariaceae (e.g., Ribes nigrum), most common crop plants lack a functional Δ6-desaturase.[4] Genetic engineering has been successfully employed to introduce Δ6-desaturase genes from various sources into crop plants like soybean and linseed to enable SDA production.[4][5]

The biosynthesis of fatty acids, including the precursors for SDA, occurs in the plastids. Subsequent desaturation steps can take place on lipids in the endoplasmic reticulum. The final products are typically incorporated into triacylglycerols (TAGs) in oil bodies within the seeds.

Quantitative Data

The accumulation of octadecatetraenoic acid varies significantly among natural sources and genetically modified organisms. The following tables summarize the fatty acid composition of selected plant oils and the kinetic parameters of a key enzyme in the pathway.

Table 1: Fatty Acid Composition of Selected Plant Seed Oils Rich in Octadecatetraenoic Acid (SDA)

| Fatty Acid | Echium plantagineum Oil (%)[1][4] | Ribes nigrum (Blackcurrant) Seed Oil (%)[6][7][8] |

| Palmitic acid (16:0) | 3.00 – 8.00 | 3.00 – 9.00 |

| Stearic acid (18:0) | 1.00 – 5.00 | 1.00 – 4.00 |

| Oleic acid (18:1n-9) | 12.00 – 18.00 | 8.00 – 18.00 |

| Linoleic acid (18:2n-6) | 10.00 – 19.00 | 32.00 – 55.00 |

| γ-Linolenic acid (18:3n-6) | 7.00 – 13.00 | 15.0 (minimum) |

| α-Linolenic acid (18:3n-3) | 26.00 – 40.00 | 12.00 – 16.00 |

| Stearidonic acid (18:4n-3) | 11.00 – 18.00 | 2.00 – 4.00 |

Table 2: Octadecatetraenoic Acid (SDA) Content in Genetically Modified Plant Seeds

| Plant Species | Transgene | SDA Content (% of total fatty acids) | Reference |

| Linseed (Linum usitatissimum) | Primula vialii Δ6-desaturase | 13.4 (in triacylglycerols) | [4][5] |

| Soybean (Glycine max) | Borage Δ6-desaturase & Arabidopsis Δ15-desaturase | up to 25 | [5] |

| Rapeseed (Brassica napus) | Phytophthora citrophthora Δ6-desaturase | up to 25 (GLA + SDA) |

Table 3: Kinetic Parameters of a Recombinant Δ6-Desaturase

| Enzyme Source | Substrate | Km (μM) | Vmax (nmol/min) | Reference |

| Glossomastix chrysoplasta (recombinant) | Linoleic acid | Not specified | Not specified | [1] |

| Thalassiosira pseudonana (recombinant) | Linoleic acid | Not specified | Not specified | [1] |

| Rat liver microsomes | Linoleic acid | 1.5 | 0.63 | [6] |

Experimental Protocols

Heterologous Expression of Δ6-Desaturase in Pichia pastoris

This protocol outlines the general steps for expressing a plant-derived Δ6-desaturase gene in the yeast Pichia pastoris to characterize its function.

Methodology:

-

Gene Isolation and Vector Construction:

-

Isolate total RNA from the plant source known to express Δ6-desaturase (e.g., Echium plantagineum leaves).

-

Synthesize first-strand cDNA using reverse transcriptase.

-

Amplify the full-length coding sequence of the Δ6-desaturase gene using gene-specific primers with appropriate restriction sites.

-

Clone the PCR product into a suitable Pichia pastoris expression vector, such as pPICZα A, which contains an alcohol oxidase 1 (AOX1) promoter for methanol-inducible expression and a C-terminal tag for protein detection.

-

Verify the sequence of the construct by DNA sequencing.

-

-

Transformation of Pichia pastoris :

-

Linearize the recombinant plasmid with a suitable restriction enzyme to facilitate integration into the yeast genome.

-

Transform a competent P. pastoris strain (e.g., X-33) with the linearized plasmid via electroporation.

-

Select for positive transformants on YPDS plates containing the appropriate antibiotic (e.g., Zeocin™).

-

-

Expression and Analysis:

-

Grow a selected transformant in a buffered glycerol-complex medium (BMGY).

-

To induce protein expression, harvest the cells and resuspend them in a buffered methanol-complex medium (BMMY).

-

Supplement the induction medium with the substrate, α-linolenic acid (e.g., 0.1% v/v), to allow for its conversion to SDA.

-

After a suitable induction period (e.g., 48-72 hours), harvest the yeast cells by centrifugation.

-

-

Fatty Acid Analysis:

-

Perform total lipid extraction from the yeast cell pellet.

-

Prepare fatty acid methyl esters (FAMEs) from the lipid extract.

-

Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the presence of SDA.

-

Lipid Extraction and Fatty Acid Methylation from Plant Tissue

This protocol describes a common method for extracting total lipids from plant seeds and preparing fatty acid methyl esters (FAMEs) for GC-MS analysis.

Methodology:

-

Lipid Extraction (Bligh and Dyer Method):

-

Homogenize a known weight of ground plant tissue (e.g., 1 g) in a mixture of chloroform (B151607):methanol (1:2, v/v).

-

Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

Collect the lower chloroform phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

Fatty Acid Methylation:

-

To the dried lipid extract, add a known volume of a methanolic solution of an acid catalyst (e.g., 2.5% H₂SO₄ in methanol).

-

Add an internal standard (e.g., heptadecanoic acid, C17:0) for quantification.

-

Heat the mixture in a sealed tube at a specific temperature and duration (e.g., 80°C for 1 hour) to convert fatty acids to their corresponding FAMEs.

-

After cooling, add hexane (B92381) and water to the mixture and vortex to extract the FAMEs into the upper hexane layer.

-

The hexane layer containing the FAMEs is then ready for GC-MS analysis.

-

GC-MS Analysis of C18:3 and C18:4 Fatty Acid Methyl Esters

This protocol provides general parameters for the separation and identification of α-linolenic acid and stearidonic acid methyl esters by GC-MS.

Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890B or similar, coupled to a mass spectrometer.

-

Column: A polar capillary column is recommended for good separation of polyunsaturated fatty acid isomers, such as a DB-23 (Agilent J&W) or a similar cyanopropyl-phase column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 140°C, hold for 5 min.

-

Ramp to 240°C at 4°C/min.

-

Hold at 240°C for 20 min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

Identification: Compare retention times and mass spectra with those of authentic standards of α-linolenic acid methyl ester and stearidonic acid methyl ester.

-

References

- 1. Molecular mechanisms underlying catalytic activity of delta 6 desaturase from Glossomastix chrysoplasta and Thalassiosira pseudonana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthesis and accumulation of stearidonic acid in transgenic plants: a novel source of 'heart-healthy' omega-3 fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Delta 6-desaturase: improved methodology and analysis of the kinetics in a multi-enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pakbs.org [pakbs.org]

- 8. [Heteroexpression of Rhizopus arrhizus delta6-fatty acid desaturase gene in Pichia pastoris] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Octadecatetraenoic Acid in the Biology of Marine Algae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadecatetraenoic acid (OTA), a C18 polyunsaturated fatty acid (PUFA) with four double bonds (18:4), is a key metabolic intermediate in marine algae, particularly in diatoms and certain macroalgae. Beyond its structural role as a constituent of cellular membranes and a precursor to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA), OTA is the substrate for a diverse array of bioactive oxylipins. These oxygenated derivatives are central to a sophisticated system of chemical communication and defense, mediating interactions with grazers, competing phytoplankton, and symbiotic bacteria. This technical guide provides an in-depth exploration of the biological roles of octadecatetraenoic acid in marine algae, detailing its biosynthesis, its conversion into signaling molecules, and the subsequent physiological and ecological ramifications. We present a synthesis of current quantitative data, detailed experimental protocols for its study, and visual representations of the key metabolic and signaling pathways.

Introduction

Marine algae are prolific producers of a vast and diverse arsenal (B13267) of secondary metabolites that govern their interactions with the surrounding environment. Among these, the oxylipins, derived from the oxygenation of polyunsaturated fatty acids, have emerged as a critically important class of signaling molecules. Octadecatetraenoic acid, while often present in smaller quantities compared to other fatty acids, serves as a crucial precursor to a specific subset of these bioactive compounds. The enzymatic conversion of OTA by lipoxygenases and other enzymes initiates a signaling cascade that can deter grazing, inhibit the growth of competitors, and modulate the microbial community in the phycosphere. Understanding the intricate biological roles of OTA and its derivatives is paramount for researchers in marine ecology, chemical biology, and drug discovery, as these molecules represent a largely untapped resource of novel bioactive compounds with potential therapeutic applications.

Biosynthesis of Octadecatetraenoic Acid and its Oxylipin Derivatives

The biosynthesis of octadecatetraenoic acid in marine algae is an integral part of the fatty acid synthesis pathway. C18 fatty acids are synthesized de novo and subsequently modified by a series of desaturase and elongase enzymes. Specifically, α-linolenic acid (18:3n-3) is converted to stearidonic acid (18:4n-3) by a Δ6-desaturase. This fatty acid can then be further elongated and desaturated to produce eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA)[1].

The more significant biological activities of OTA, however, stem from its conversion into oxylipins. This process is primarily initiated by lipoxygenase (LOX) enzymes, which catalyze the insertion of molecular oxygen into the fatty acid backbone, forming fatty acid hydroperoxides (FAHs). These unstable intermediates are then further metabolized by a suite of enzymes, including hydroperoxide lyases, allene (B1206475) oxide synthases, and epoxy alcohol synthases, to generate a variety of bioactive molecules, including aldehydes, ketones, and hydroxy fatty acids[2]. The production of these oxylipins is often triggered by cellular stress, such as grazing-induced wounding or nutrient limitation[3].

Mandatory Visualization: Biosynthesis Pathway

Caption: Biosynthesis of OTA and its conversion to oxylipins.

Biological Roles and Signaling

The oxylipins derived from octadecatetraenoic acid and other PUFAs have multifaceted biological roles in marine algae, primarily centered around chemical defense and intercellular signaling.

-

Chemical Defense: A primary function of OTA-derived oxylipins is to deter grazing by zooplankton, such as copepods. These compounds can impair the reproductive success of grazers, leading to reduced egg viability and larval development[2]. This wound-activated defense mechanism is a rapid response to cellular damage.

-

Allelopathy: Oxylipins can also act as allelochemicals, inhibiting the growth of competing phytoplankton species. This provides a competitive advantage, particularly during algal blooms[3].

-

Antibacterial Activity: Certain oxylipins exhibit antibacterial properties, helping to shape the microbial community in the immediate vicinity of the algal cell, an area known as the phycosphere.

-

Intra- and Interspecies Signaling: There is growing evidence that oxylipins function as signaling molecules, both within a population of the same algal species and between different species. Their release can be triggered by environmental stressors, such as silicon limitation, suggesting a role in coordinating physiological responses to changing conditions[3][4]. The inverse correlation between oxylipin concentration and diatom abundance in natural populations suggests a role in density-dependent signaling[3].

While the downstream signaling pathways of OTA-derived oxylipins in marine algae are still an active area of research, it is hypothesized that they follow a similar pattern to lipid signaling in other eukaryotes. This would involve binding to specific receptors, leading to the activation of intracellular signaling cascades that ultimately result in changes in gene expression and physiological responses.

Mandatory Visualization: Proposed Signaling Pathway

Caption: A proposed model for oxylipin-mediated signaling in marine algae.

Data Presentation: Quantitative Analysis

The fatty acid composition of marine algae is highly variable and depends on the species, growth conditions, and developmental stage. The following tables summarize available quantitative data on the content of octadecatetraenoic acid and related oxylipins in various marine algae.

Table 1: Octadecatetraenoic Acid (18:4) Content in Selected Marine Algae

| Algal Species | Class | 18:4 Content (% of total fatty acids) | Reference |

| Phaeodactylum tricornutum | Bacillariophyceae | 2.5 - 5.0 | [5] |

| Thalassiosira pseudonana | Bacillariophyceae | 1.0 - 3.0 | [5] |

| Nannochloropsis oculata | Eustigmatophyceae | 0.5 - 2.0 | [6] |

| Chlorella vulgaris | Chlorophyceae | 3.0 - 8.0 | [7] |

| Porphyridium cruentum | Rhodophyceae | 5.0 - 15.0 | [8] |

Table 2: Concentration of Oxylipins in Marine Diatoms under Silicon Limitation

| Diatom Species | Oxylipin | Condition | Concentration (ng/cell) | Extrapolated Concentration (µM) | Reference |

| Skeletonema japonicum | 9-Hydroxy-eicosatetraenoic acid (9-HETE) | Si-limited | up to 250.16 | 1.55 | [4] |

| Pseudo-nitzschia multiseries | 9-Hydroxy-eicosatetraenoic acid (9-HETE) | Si-limited | up to 283.38 | 5.91 | [4] |

| Skeletonema japonicum | 11,12-Epoxy-eicosatetraenoic acid (11,12-EpETE) | Si-limited | Not specified | 0.00634 | [4] |

| Pseudo-nitzschia multiseries | 11,12-Epoxy-eicosatetraenoic acid (11,12-EpETE) | Si-limited | Not specified | 0.0071 | [4] |

Experimental Protocols

Extraction and Analysis of Fatty Acids

A standard method for the extraction and quantification of fatty acids from marine algae involves a modified Bligh and Dyer method followed by gas chromatography.

Protocol:

-

Harvesting and Lyophilization: Harvest algal cells by centrifugation and wash with a suitable buffer to remove salts. Lyophilize the cell pellet to obtain a dry biomass.

-

Lipid Extraction:

-

To a known amount of lyophilized biomass (e.g., 10 mg), add a mixture of chloroform (B151607):methanol (B129727):water (1:2:0.8, v/v/v).

-

Homogenize the sample using a bead beater or sonicator to ensure complete cell disruption.

-

Add additional chloroform and water to achieve a final ratio of 1:1:0.9 (chloroform:methanol:water), inducing phase separation.

-

Centrifuge to separate the phases and collect the lower chloroform phase containing the lipids.

-

-

Transesterification:

-

Evaporate the chloroform under a stream of nitrogen.

-

Add a known amount of an internal standard (e.g., C17:0).

-

Add a solution of methanolic HCl or BF3-methanol and heat at 80-100°C for 1-2 hours to convert fatty acids to their fatty acid methyl esters (FAMEs).

-

-

FAME Extraction and Analysis:

-

After cooling, add hexane (B92381) and water to extract the FAMEs into the hexane layer.

-

Analyze the FAMEs by gas chromatography with flame ionization detection (GC-FID) or gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

-

Extraction and Quantification of Oxylipins by LC-MS/MS

The analysis of oxylipins requires a more sensitive and specific method due to their low concentrations and structural diversity.

Protocol:

-

Sample Collection and Quenching: Harvest algal cells and immediately quench metabolic activity by adding a cold solvent mixture, such as methanol, often containing an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.

-

Internal Standard Spiking: Add a mixture of deuterated oxylipin internal standards to the sample to correct for extraction losses and matrix effects.

-

Solid-Phase Extraction (SPE):

-

Acidify the sample and load it onto a C18 SPE cartridge.

-

Wash the cartridge with a low-organic solvent to remove salts and polar interferences.

-

Elute the oxylipins with a high-organic solvent, such as methanol or ethyl acetate.

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate and reconstitute in a suitable solvent for liquid chromatography.

-

Separate the oxylipins using reverse-phase ultra-high-performance liquid chromatography (UPLC).

-

Detect and quantify the oxylipins using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity[9][10].

-

Mandatory Visualization: Experimental Workflow for Oxylipin Analysis

Caption: A generalized workflow for the extraction and analysis of oxylipins from marine algae.

Conclusion and Future Perspectives

Octadecatetraenoic acid and its oxylipin derivatives are integral to the chemical ecology and physiology of marine algae. They represent a sophisticated system of chemical communication and defense that has profound impacts on marine food webs and biogeochemical cycles. While significant progress has been made in identifying the structures and ecological roles of these compounds, many aspects of their biology remain to be explored. Future research should focus on elucidating the detailed molecular mechanisms of oxylipin signaling in algae, including the identification of receptors and downstream signaling components. A deeper understanding of the enzymatic machinery involved in their biosynthesis could also open up new avenues for metabolic engineering of algae for the production of high-value fatty acids and bioactive compounds. The continued exploration of these fascinating molecules holds great promise for advancing our knowledge of marine ecosystems and for the discovery of novel natural products for pharmaceutical and biotechnological applications.

References

- 1. Inventory of Fatty Acid Desaturases in the Pennate Diatom Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple Roles of Diatom-Derived Oxylipins within Marine Environments and Their Potential Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Lipidomic Screening of Marine Diatoms Reveals Release of Dissolved Oxylipins Associated with Silicon Limitation and Growth Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Exploring Valuable Lipids in Diatoms [frontiersin.org]

- 6. scispace.com [scispace.com]

- 7. Fatty acid profiles and their distribution patterns in microalgae: a comprehensive analysis of more than 2000 strains from the SAG culture collection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. waters.com [waters.com]

The Discovery and History of Parinaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parinaric acid, a naturally occurring conjugated polyunsaturated fatty acid, has garnered significant interest within the scientific community for its unique fluorescent properties. First isolated in 1933, its distinct structure, characterized by a system of four conjugated double bonds, sets it apart from more common methylene-interrupted polyunsaturated fatty acids. This structural feature is the basis for its utility as a sensitive probe in various biochemical and cellular assays. This technical guide provides an in-depth overview of the discovery, history, chemical properties, and key applications of parinaric acid, with a focus on its use in studying lipid-protein interactions, membrane dynamics, and enzymatic activities. Detailed experimental methodologies and quantitative data are presented to facilitate its application in research and drug development.

Introduction

Parinaric acid is an 18-carbon fatty acid containing four conjugated double bonds. Its discovery marked the identification of a novel class of fatty acids with intrinsic fluorescence, a property that has been extensively exploited to probe biological systems. Unlike bulky extrinsic fluorophores that can perturb membrane structure and function, parinaric acid's resemblance to endogenous fatty acids allows for its seamless integration into lipid bilayers with minimal disruption. This makes it an invaluable tool for studying the biophysical properties of cell membranes and their interactions with proteins.

Discovery and History

α-Parinaric acid was first discovered in 1933 by Tsujimoto and Koyanagi.[1] It is a conjugated polyunsaturated fatty acid distinguished by its 18-carbon chain and four conjugated double bonds.[1] This arrangement of alternating single and double bonds is responsible for its characteristic fluorescent properties, making it a valuable molecular probe for investigating biomembranes.[1]

Chemical and Physical Properties

The most common isomer is α-parinaric acid, also known as cis-parinaric acid, with the IUPAC name (9Z,11E,13E,15Z)-octadeca-9,11,13,15-tetraenoic acid. The conjugated tetraene system is the chromophore responsible for its unique spectroscopic properties.

Structure and Isomers

Parinaric acid exists in different isomeric forms, with the alpha and beta isomers being the most well-known.[1] The alpha isomer is the naturally occurring cis form, while the beta isomer is the all-trans form.[1] Four distinct isomeric forms have been identified in Impatiens species.[2]

Quantitative Data

The fluorescent properties of parinaric acid are sensitive to its environment, making it a powerful probe of lipid phases and interactions.

| Property | Value | References |

| Molar Mass | 276.41 g/mol | [1] |

| Melting Point | 85-86 °C | [1] |

| Absorption Maxima (λabs) | ~304 nm and ~319 nm | |

| Emission Maximum (λem) | ~420 nm | |

| Stokes Shift | ~100 nm | |

| Fluorescence Lifetime (τ) | Varies from ~2 to ~40 ns depending on the lipid environment | |

| Quantum Yield (Φ) | Low in aqueous solution, significantly enhanced in hydrophobic environments |

Biosynthesis and Natural Sources

Parinaric acid is found in a variety of natural sources, including plants and fungi.

Natural Occurrences

The primary natural source of α-parinaric acid is the seed oil of the Makita tree (Parinari laurina), which is native to Fiji and other Pacific islands.[1] Makita seeds contain approximately 46% α-parinaric acid.[1] It is also present in the seed oil of Impatiens balsamina.[1] Additionally, the fungus Clavulina cristata is known to produce parinaric acid.[2]

Biosynthesis

In plants such as Impatiens balsamina, the biosynthesis of α-parinaric acid is catalyzed by an enzyme known as a "conjugase."[1] This enzyme is a member of the fatty acid desaturase family and is responsible for creating the conjugated double bond system from linolenic acid.[1]

Chemical Synthesis

Chemical synthesis of α-parinaric acid has been achieved, often starting from α-linolenic acid.[1] These methods involve the conversion of the methylene-interrupted double bonds of linolenic acid into the conjugated tetraene structure of parinaric acid.[1]

Experimental Protocols

Parinaric acid's fluorescent properties are central to its use in various assays. The following sections provide detailed methodologies for key experiments.

Lipid Peroxidation Assay

This assay utilizes the loss of parinaric acid fluorescence as an indicator of lipid peroxidation. The conjugated double bond system of parinaric acid is susceptible to attack by free radicals, leading to a disruption of the chromophore and a decrease in fluorescence.

Principle: The rate of fluorescence decay of cis-parinaric acid incorporated into a lipid membrane is proportional to the rate of lipid peroxidation.

Materials:

-

cis-Parinaric acid stock solution (e.g., 1 mg/mL in ethanol, stored under nitrogen at -20°C)

-

Liposomes or cell suspension

-

Peroxidation initiator (e.g., FeSO4/ascorbate, AAPH)

-

Fluorometer with excitation at ~320 nm and emission at ~420 nm

-

Cuvettes

Procedure:

-

Incorporate Probe: Add a small aliquot of the cis-parinaric acid stock solution to the liposome (B1194612) or cell suspension while vortexing to ensure rapid and uniform incorporation into the lipid membranes. The final concentration of parinaric acid should be in the low micromolar range.

-

Equilibration: Incubate the mixture for a short period (e.g., 15-30 minutes) at the desired temperature to allow for complete incorporation of the probe.

-

Baseline Measurement: Place the sample in the fluorometer and record the baseline fluorescence intensity (Finitial).

-

Initiate Peroxidation: Add the peroxidation initiator to the sample and immediately begin recording the fluorescence intensity over time.

-

Data Acquisition: Monitor the decrease in fluorescence intensity (Ft) over a set period.

-

Data Analysis: The rate of lipid peroxidation can be determined from the initial rate of fluorescence decay. The extent of peroxidation can be expressed as the percentage decrease in fluorescence from the initial value.

Workflow for Lipid Peroxidation Assay:

Caption: Workflow for the lipid peroxidation assay using cis-parinaric acid.

Phospholipase A2 Activity Assay (Generalized Protocol)

This assay measures the activity of phospholipase A2 (PLA2) by detecting the change in the fluorescence of a parinaric acid-containing phospholipid substrate.

Principle: Phospholipase A2 hydrolyzes the ester bond at the sn-2 position of a phospholipid. When a phospholipid containing parinaric acid at the sn-2 position is cleaved, the resulting free parinaric acid partitions into a different microenvironment, leading to a change in its fluorescence properties (e.g., intensity or polarization).

Materials:

-

1-palmitoyl-2-parinaroyl-phosphatidylcholine (or another suitable parinaroyl-phospholipid) substrate

-

Liposomes prepared with the parinaroyl-phospholipid and a matrix phospholipid (e.g., POPC)

-

PLA2 enzyme solution

-

Assay buffer (e.g., Tris-HCl with CaCl2)

-

Fluorometer

Procedure:

-

Substrate Preparation: Prepare small unilamellar vesicles (SUVs) containing the parinaroyl-phospholipid substrate.

-

Reaction Setup: In a cuvette, combine the substrate vesicles with the assay buffer.

-

Baseline Measurement: Record the baseline fluorescence of the substrate solution.

-

Initiate Reaction: Add the PLA2 enzyme to the cuvette to start the reaction.

-

Data Acquisition: Monitor the change in fluorescence intensity or anisotropy over time. An increase in fluorescence intensity is often observed as the liberated parinaric acid is released from the quenched environment of the phospholipid bilayer.

-

Data Analysis: The initial rate of the change in fluorescence is proportional to the PLA2 activity.

Workflow for Phospholipase A2 Assay:

Caption: Generalized workflow for a phospholipase A2 assay using a parinaroyl-phospholipid substrate.

Signaling Pathways and Biological Activity

While parinaric acid is not known to be a signaling molecule itself, its incorporation into cellular membranes and subsequent metabolism can influence cellular processes. Its most notable biological effect is the induction of cytotoxicity in cancer cells through the promotion of lipid peroxidation.

Cytotoxic Mechanism in Cancer Cells:

-

Incorporation: Parinaric acid is taken up by cancer cells and incorporated into their membrane phospholipids.

-

Increased Peroxidation: The high concentration of polyunsaturated fatty acids, including the incorporated parinaric acid, makes the cancer cell membranes more susceptible to lipid peroxidation.

-

Oxidative Stress: Increased lipid peroxidation leads to the generation of reactive oxygen species (ROS) and cellular damage.

-

Apoptosis: The overwhelming oxidative stress triggers apoptotic pathways, leading to programmed cell death.

This selective cytotoxicity towards cancer cells, which often have a higher metabolic rate and are more vulnerable to oxidative stress, makes parinaric acid and its derivatives interesting candidates for further investigation in oncology.[3]

Diagram of Parinaric Acid-Induced Cytotoxicity:

References

An In-depth Technical Guide to the Chemical and Physical Properties of Octadecatetraenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecatetraenoic acid, an 18-carbon polyunsaturated fatty acid with four double bonds (18:4), represents a class of lipids with significant biological and chemical diversity.[1] The various isomers of octadecatetraenoic acid, differing in the position and configuration (cis/trans) of their double bonds, exhibit a wide range of physical properties and biological activities. This technical guide provides a comprehensive overview of the core chemical and physical properties of key octadecatetraenoic acid isomers, detailed experimental protocols for their analysis, and a review of their involvement in significant biological signaling pathways.

Chemical and Physical Properties

The chemical and physical characteristics of octadecatetraenoic acid isomers are fundamentally influenced by the arrangement of their four double bonds. Conjugated systems, as seen in parinaric acid, lead to distinct spectral properties, while the methylene-interrupted double bonds in stearidonic acid are typical of many biologically important polyunsaturated fatty acids.[2][3]

Data Presentation: A Comparative Summary

The following tables summarize the key quantitative data for prominent isomers of octadecatetraenoic acid, providing a valuable resource for researchers in the field.

Table 1: General Properties of Octadecatetraenoic Acid Isomers

| Property | α-Parinaric Acid | β-Parinaric Acid | Stearidonic Acid |

| Systematic Name | (9Z,11E,13E,15Z)-Octadeca-9,11,13,15-tetraenoic acid | (9E,11E,13E,15E)-Octadeca-9,11,13,15-tetraenoic acid | (6Z,9Z,12Z,15Z)-Octadeca-6,9,12,15-tetraenoic acid |

| Common Name | alpha-Parinaric acid | beta-Parinaric acid | Stearidonic acid, Moroctic acid |

| Molecular Formula | C₁₈H₂₈O₂[2] | C₁₈H₂₈O₂ | C₁₈H₂₈O₂[3] |

| Molar Mass ( g/mol ) | 276.41[2] | 276.41 | 276.42[3] |

| Melting Point (°C) | 85 - 86[2] | Not available | -57 (approx.)[4] |

| Boiling Point (°C) | 400.2 ± 14.0 (Predicted)[5] | Not available | 382.5 ± 11.0 (Predicted)[3] |

Table 2: Solubility of Octadecatetraenoic Acid Isomers

| Solvent | α-Parinaric Acid | Stearidonic Acid |

| Benzene | 15 mg/mL[6] | Soluble |

| Ether | 15 mg/mL[6] | Soluble |

| Hexane | 10 mg/mL[6] | Soluble |

| Ethanol | Soluble (as a solution)[6] | 100 mg/mL[7] |

| DMSO | Not available | 100 mg/mL[7] |

| Dimethylformamide (DMF) | Not available | 100 mg/mL[7] |

| Water | Insoluble | 0.03717 mg/L (Estimated)[2] |

Table 3: Spectral Properties of Octadecatetraenoic Acid Isomers

| Property | α-Parinaric Acid | Stearidonic Acid |

| UV/Vis Absorption Maxima (λmax, nm) | 292, 305, 319[6] | Not available |

| Fluorescence Excitation (nm) | 320[6] | Not applicable |

| Fluorescence Emission (nm) | 432[6] | Not applicable |

| ¹H NMR | Data not readily available in tabular format | Data available in spectral databases[1] |

| ¹³C NMR | Data not readily available in tabular format | Data available in spectral databases[1] |

| Mass Spectrometry (MS) | Fragmentation data available through experimental analysis | Key fragments observed in MS/MS analysis[1] |

Experimental Protocols

Accurate analysis of octadecatetraenoic acid isomers requires specific and validated methodologies. The following sections provide detailed protocols for key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

GC-MS is a powerful technique for the separation and identification of fatty acids after their conversion to volatile methyl esters.

Methodology:

-

Lipid Extraction: Extract total lipids from the sample using a modified Folch method with chloroform:methanol (2:1, v/v).

-

Transesterification: Prepare fatty acid methyl esters (FAMEs) by treating the lipid extract with methanolic HCl or BF₃-methanol.

-

GC-MS Analysis:

-

Column: Use a polar capillary column (e.g., VF-23ms or CP-Sil 88) suitable for FAME separation.[8]

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 240 °C at 3 °C/min, and hold for 15 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Detector: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 50 to 550.

-

-

Identification and Quantification: Identify FAMEs by comparing their retention times and mass spectra with those of authentic standards and by using mass spectral libraries. Quantify by integrating the peak areas and using an internal standard (e.g., heptadecanoic acid).

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

Reversed-phase HPLC (RP-HPLC) is particularly useful for separating octadecatetraenoic acid isomers, including conjugated and non-conjugated forms.

Methodology:

-

Derivatization: Convert fatty acids to UV-absorbing or fluorescent derivatives (e.g., phenacyl or naphthacyl esters) to enhance detection.

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., Kromasil 100-5C18, 4.6 mm x 250 mm).[9]

-

Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol (B130326). For example, a mobile phase of 35% isopropanol and 65% acetonitrile can be used.[9]

-

Flow Rate: 1 mL/min.[9]

-

Column Temperature: 30 °C.[9]

-

Detector: Diode array detector (DAD) set at a wavelength appropriate for the derivative (e.g., 270 nm for naphthacyl esters) or a mass spectrometer.[9]

-

-

Quantification: Generate a standard curve using known concentrations of the target octadecatetraenoic acid isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy provide detailed structural information, including the position and stereochemistry of double bonds.

Methodology:

-

Sample Preparation: Dissolve a purified sample of the fatty acid (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a standard ¹H NMR spectrum.

-

Key signals include those for terminal methyl protons, methylene (B1212753) protons, protons adjacent to the carboxyl group, and olefinic protons. The chemical shifts and coupling constants of the olefinic protons are diagnostic for the position and geometry of the double bonds.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Key signals include those for the carboxyl carbon, olefinic carbons, and aliphatic carbons. The chemical shifts of the olefinic carbons are particularly informative for determining double bond positions.

-

-

2D NMR Spectroscopy: Employ techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively, for unambiguous assignment of all signals.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Methodology:

-

Cell Seeding: Seed cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to attach for 24 hours.[10]

-

Treatment: Treat the cells with various concentrations of the octadecatetraenoic acid isomer (e.g., 9 to 180 µg/mL) dissolved in a suitable solvent and diluted in culture medium.[10] Include appropriate vehicle controls.

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours).[10]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37 °C to allow for the formation of formazan (B1609692) crystals by viable cells.[11]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10] Cell viability is proportional to the absorbance.

In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)

This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of a 1% aqueous solution of bovine serum albumin (BSA) and 0.5 mL of the test sample at various concentrations.

-

Incubation: Incubate the mixture at 37 °C for 20 minutes.

-

Denaturation: Induce denaturation by heating the mixture at 70 °C for 10 minutes.

-

Cooling and Measurement: Cool the samples and measure the turbidity at 660 nm. A control without the test sample is also run.

-

Calculation: The percentage inhibition of denaturation is calculated as: % Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100

Signaling Pathways and Biological Relationships

Octadecatetraenoic acids and their metabolites are involved in complex signaling pathways that regulate inflammation and other cellular processes. The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are central to the metabolism of polyunsaturated fatty acids.

Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid and other polyunsaturated fatty acids into prostanoids, including prostaglandins (B1171923) and thromboxanes. These lipid mediators are involved in inflammation, pain, and fever.

Caption: Cyclooxygenase (COX) pathway for prostanoid synthesis.

Lipoxygenase (LOX) Pathway

The LOX enzymes convert polyunsaturated fatty acids into hydroperoxy fatty acids, which are precursors to leukotrienes and lipoxins, potent mediators of inflammation and immune responses.

Caption: Lipoxygenase (LOX) pathway for leukotriene and lipoxin synthesis.

Experimental Workflow for Fatty Acid Analysis

A typical workflow for the analysis of octadecatetraenoic acid from a biological sample involves several key steps from sample preparation to data analysis.

Caption: General workflow for fatty acid analysis.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of octadecatetraenoic acid isomers, along with robust experimental protocols for their analysis and visualization of their roles in key signaling pathways. The provided data tables, methodologies, and diagrams serve as a valuable resource for researchers and professionals in the fields of lipidomics, drug discovery, and nutritional science, facilitating further investigation into the diverse and important functions of these polyunsaturated fatty acids.

References

- 1. researchgate.net [researchgate.net]

- 2. lipidmaps.org [lipidmaps.org]

- 3. lipidmaps.org [lipidmaps.org]

- 4. Roles of polyunsaturated fatty acids, from mediators to membranes. – IPMC [ipmc.cnrs.fr]

- 5. researchgate.net [researchgate.net]

- 6. 2.5. Mass Spectrometry Analysis of Free Fatty Acids [bio-protocol.org]

- 7. poliklinika-harni.hr [poliklinika-harni.hr]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Octadecatetraenoic Acid Metabolism in Mammalian Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octadecatetraenoic acid (OTA) is a polyunsaturated fatty acid (PUFA) with four double bonds and an 18-carbon backbone. In mammalian cells, the metabolism of OTA isomers, particularly the omega-3 fatty acid stearidonic acid (SDA), is of significant interest due to its role as a precursor to longer-chain, bioactive omega-3 PUFAs like eicosapentaenoic acid (EPA). This guide provides a comprehensive overview of OTA metabolism, its downstream signaling effects, and detailed methodologies for its study in a laboratory setting.

Metabolic Pathways of Octadecatetraenoic Acid

The metabolic fate of OTA in mammalian cells is primarily centered on its conversion to longer-chain polyunsaturated fatty acids through a series of desaturation and elongation reactions.

Stearidonic Acid (SDA; 18:4n-3) Metabolism

Stearidonic acid (all-cis-6,9,12,15-octadecatetraenoic acid) is the most well-studied OTA isomer. It is an intermediate in the endogenous synthesis of EPA from alpha-linolenic acid (ALA). The consumption of SDA can bypass the rate-limiting step of ALA conversion, which is catalyzed by the delta-6 desaturase enzyme.[1]

The primary metabolic pathway for SDA involves the following steps:

-

Elongation: SDA is first elongated by fatty acid elongase 5 (ELOVL5) to form eicosatetraenoic acid (20:4n-3).[2][3]

-

Desaturation: Eicosatetraenoic acid (20:4n-3) is then desaturated by delta-5 desaturase (FADS1) to produce eicosapentaenoic acid (EPA; 20:5n-3).

-

Further Elongation and Desaturation: EPA can be further metabolized to docosapentaenoic acid (DPA; 22:5n-3) by fatty acid elongase 2 (ELOVL2) and subsequently to docosahexaenoic acid (DHA; 22:6n-3) through a series of reactions involving another desaturation step and peroxisomal beta-oxidation.[4][5]

The conversion of SDA to EPA is significantly more efficient than that of ALA to EPA.[2] This increased efficiency makes SDA a point of interest for nutritional and therapeutic strategies aimed at increasing tissue levels of EPA.

Parinaric Acid Metabolism

Parinaric acid (9,11,13,15-octadecatetraenoic acid) is a conjugated fatty acid isomer of OTA. Unlike SDA, it is not a precursor to the beneficial long-chain omega-3 fatty acids. Instead, it is known for its fluorescent properties and its cytotoxic effects on cancer cells.[6] In mammalian cells, cis-parinaric acid is incorporated into membrane phospholipids, primarily phosphatidylcholine and phosphatidylethanolamine, by acyl-CoA acyltransferases.[7] Its metabolism is linked to the induction of apoptosis in tumor cells, potentially through mechanisms involving lipid peroxidation.[6]

Signaling Pathways Modulated by Octadecatetraenoic Acid and its Metabolites

OTA and its metabolites, particularly those derived from SDA, are potent signaling molecules that can modulate various cellular processes, most notably inflammation.

Anti-inflammatory Signaling

SDA and its downstream product, EPA, exert significant anti-inflammatory effects through multiple mechanisms:

-

Inhibition of NF-κB and MAPK Pathways: SDA has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in macrophages.[8][9] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.

-

Activation of GPR120: Omega-3 fatty acids, including the metabolites of SDA, are ligands for G protein-coupled receptor 120 (GPR120).[10][11] Activation of GPR120 on immune cells like macrophages initiates a signaling cascade that leads to broad anti-inflammatory effects.[12][13]

-

Activation of PPARα: Metabolites of OTA, such as 9-oxo-octadecatrienoic acid, can activate the peroxisome proliferator-activated receptor alpha (PPARα).[14][15] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and has anti-inflammatory properties.

Apoptosis Signaling by Parinaric Acid

Parinaric acid induces apoptosis in cancer cells.[6] While the exact signaling cascade is not fully elucidated, it is believed to involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways, potentially involving the JNK and p38 MAPK pathways, which are known to be activated by cellular stress.[16]

Quantitative Data on Octadecatetraenoic Acid Metabolism

The following tables summarize key quantitative data related to the metabolism of stearidonic acid in mammalian systems.

Table 1: Conversion Efficiency of Stearidonic Acid (SDA) to Eicosapentaenoic Acid (EPA)

| Cell Type/System | SDA Concentration | EPA Increase (relative to control or ALA) | Reference |

| 3T3-L1 Adipocytes | 100 µM | 345% increase compared to vehicle-control | [2] |

| HepG2 Cells | 50 µM | 65% higher EPA levels than ALA-treated cells | [11][17] |

| Human Red Blood Cells | 1.3 - 5.2 g/day | Relative efficiency of 16.7% to 41.0% compared to direct EPA supplementation | [7] |

Table 2: Enzyme Kinetic Parameters for Key Enzymes in SDA Metabolism

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Cell/Tissue Source | Reference |

| Delta-6 Desaturase | Linoleic Acid | 1.5 | 0.63 | Rat Liver Microsomes | [12] |

| Delta-6 Desaturase | Linoleic Acid | Increases with age | Unchanged until 25 months | Rat Liver Microsomes | [6] |

| Delta-6 Desaturase | Alpha-Linolenic Acid | Similar in young and old | Decreases with age | Rat Liver Microsomes | [6] |

| Note: Specific kinetic data for SDA as a substrate for these enzymes in mammalian cells is not readily available in the literature and represents a key area for future research. |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to study OTA metabolism in mammalian cells.

Cell Culture and Fatty Acid Supplementation

Objective: To supplement mammalian cells in culture with OTA for metabolic and signaling studies.

Materials:

-

Mammalian cell line of interest (e.g., HepG2, RAW 264.7, 3T3-L1)

-

Complete cell culture medium (e.g., DMEM, RPMI 1640) with fetal bovine serum (FBS)

-

Octadecatetraenoic acid (e.g., stearidonic acid)

-

Sterile, conical tubes (15 mL and 50 mL)

-

Sterile-filtering unit (0.22 µm)

-

Water bath at 37°C

Protocol:

-

Preparation of Fatty Acid-Free BSA Stock Solution (10% w/v):

-

Dissolve 5 g of fatty acid-free BSA in 50 mL of sterile Milli-Q water.[17]

-

Sterile filter the solution using a 0.22 µm filter unit.

-

Store at 4°C.

-

-

Preparation of OTA Stock Solution (e.g., 150 mM):

-

Dissolve the desired amount of OTA in 100% ethanol. For example, for a 150 mM stock of SDA (MW: 276.4 g/mol ), dissolve 41.46 mg in 1 mL of ethanol.

-

Store at -20°C under an inert gas (e.g., argon) to prevent oxidation.

-

-

Preparation of OTA:BSA Complex in Culture Medium:

-

In a sterile 15 mL conical tube, add the required volume of the 10% fatty acid-free BSA solution. For a final OTA concentration of 100 µM in 10 mL of medium, you would typically use a 5:1 molar ratio of BSA to fatty acid.

-

Warm the BSA solution in a 37°C water bath for 5 minutes.[17]

-

Add the calculated volume of the OTA stock solution to the warmed BSA.

-

Incubate the mixture in a 37°C water bath for at least 30-60 minutes with occasional gentle mixing to allow for complex formation.[17]

-

Visually inspect the solution for any cloudiness, which would indicate precipitation. If cloudy, the preparation should be discarded.

-

Add the OTA:BSA complex to the cell culture medium to achieve the desired final concentration.

-

For control experiments, prepare a vehicle control by adding an equivalent volume of ethanol to the BSA solution.

-

-

Cell Treatment:

-

Plate cells at the desired density and allow them to adhere and grow.

-

Replace the existing medium with the medium containing the OTA:BSA complex or the vehicle control.

-

Incubate the cells for the desired period (e.g., 24-72 hours) before harvesting for downstream analysis.

-

Lipid Extraction from Mammalian Cells

Objective: To extract total lipids from cultured mammalian cells for fatty acid analysis.

Materials:

-

Cultured cells treated with OTA

-

Phosphate-buffered saline (PBS)

-

Methanol (B129727) (HPLC grade)

-

Chloroform (HPLC grade)

-

0.9% NaCl solution

-

Glass centrifuge tubes with Teflon-lined caps

-

Centrifuge

-

Nitrogen gas stream evaporator

Protocol (based on the Folch method):

-

Cell Harvesting:

-

Aspirate the culture medium from the cell culture plate.

-

Wash the cells twice with ice-cold PBS.

-

Scrape the cells in a minimal volume of PBS and transfer to a glass centrifuge tube.

-

Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Discard the supernatant.

-

-

Lipid Extraction:

-

Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the cell pellet (e.g., for a 100 mg pellet, add 2 mL of the solvent mixture).[21]

-

Vortex the mixture vigorously for 1-2 minutes to homogenize the sample.

-

Incubate at room temperature for 20-30 minutes with occasional vortexing.

-

Add 0.2 volumes of 0.9% NaCl solution to the mixture (e.g., 0.4 mL for a 2 mL solvent mixture) to induce phase separation.

-

Vortex briefly and then centrifuge at a low speed (e.g., 500 x g for 10 minutes) to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer containing the lipids) using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

Store the dried lipid extract at -80°C until further analysis.

-

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and quantify the fatty acid composition of the extracted lipids.

Materials:

-

Dried lipid extract

-

Internal standard (e.g., C17:0 or a deuterated fatty acid)

-

Derivatization reagent (e.g., 14% BF3 in methanol or 0.5 M methanolic HCl)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate (B86663)

-

GC-MS system with a suitable capillary column (e.g., a polar cyanopropyl column for isomer separation)[22]

Protocol:

-

Fatty Acid Methyl Ester (FAME) Derivatization:

-

Resuspend the dried lipid extract in a known volume of toluene.

-

Add a known amount of the internal standard.

-

Add the derivatization reagent (e.g., 1 mL of 14% BF3 in methanol).

-

Cap the tube tightly and heat at 100°C for 30-60 minutes.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution and vortex.

-

Centrifuge briefly to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.

-

Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

Transfer the dried extract to an autosampler vial for GC-MS analysis.

-

-

GC-MS Analysis:

-

Injection: 1 µL of the FAMEs solution is injected in split or splitless mode.

-

Column: A polar capillary column (e.g., Supelco SP-2560 or similar) is typically used for good separation of FAMEs.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 100°C), holds for a few minutes, then ramps up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 3-5°C/min).[19]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 550.

-

Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

-

-

Data Analysis:

-

Identify the FAMEs by comparing their retention times and mass spectra to those of known standards.

-

Quantify the amount of each fatty acid by comparing its peak area to the peak area of the internal standard.

-

Analysis of OTA and its Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To provide a highly sensitive and specific method for the quantification of OTA and its metabolites.

Materials:

-

Dried lipid extract

-

Internal standards (deuterated analogs of the analytes, e.g., EPA-d5)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 reversed-phase column

-

Mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile/methanol with 0.1% formic acid)

Protocol:

-

Sample Preparation:

-

Resuspend the dried lipid extract in the initial mobile phase.

-

Add a known amount of the deuterated internal standards.

-

Centrifuge to pellet any insoluble material.

-

Transfer the supernatant to an autosampler vial.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 column with a gradient elution to separate the fatty acids. A typical gradient might start with a high percentage of aqueous mobile phase and ramp up to a high percentage of organic mobile phase.[23]

-

MS/MS Detection: Operate the mass spectrometer in negative ion mode using ESI. Use Multiple Reaction Monitoring (MRM) for quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard need to be optimized. Examples are provided in Table 3.

-

-

Data Analysis:

-